Dibutyltin mercaptopropionate
Overview
Description
Dibutyltin mercaptopropionate: is an organotin compound with the molecular formula C₁₁H₂₂O₂SSn. It is commonly used as a stabilizer in polyvinyl chloride (PVC) and other polymers to prevent degradation and extend their lifespan . The compound is characterized by its ability to form strong bonds with sulfur, making it effective in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyltin mercaptopropionate can be synthesized through the reaction of dibutyltin oxide with mercaptopropionic acid. The reaction typically occurs in an organic solvent such as toluene, under reflux conditions. The general reaction is as follows:
(C₄H₉)₂SnO+HSCH₂CH₂COOH→(C₄H₉)₂SnSCH₂CH₂COOH+H₂O
The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where precise control of temperature and reaction time is maintained. The use of catalysts such as dibutyltin dilaurate can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dibutyltin mercaptopropionate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. This can lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form dibutyltin hydrides, which are useful intermediates in various chemical processes.
Substitution: this compound can participate in substitution reactions where the mercapto group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus pentachloride.
Major Products Formed:
Oxidation: Dibutyltin sulfoxide, dibutyltin sulfone.
Reduction: Dibutyltin hydride.
Substitution: Dibutyltin halides.
Scientific Research Applications
Chemistry: Dibutyltin mercaptopropionate is widely used as a catalyst in the synthesis of polyurethanes and other polymers. Its ability to stabilize PVC makes it valuable in the production of plastic materials .
Biology: In biological research, this compound is used to study the effects of organotin compounds on cellular processes. It has been shown to interact with various enzymes and proteins, providing insights into its potential toxicological effects .
Medicine: While not commonly used in medicine, this compound has been investigated for its potential antitumor and antimicrobial properties. Its interactions with biological molecules make it a subject of interest in drug development .
Industry: In addition to its use in PVC stabilization, this compound is employed in the production of coatings, adhesives, and sealants. Its ability to enhance the durability and performance of these materials makes it a valuable industrial chemical .
Mechanism of Action
Dibutyltin mercaptopropionate exerts its effects primarily through its interaction with sulfur-containing compounds. The mercapto group in its structure allows it to form strong bonds with sulfur atoms in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .
Comparison with Similar Compounds
Dibutyltin dilaurate: Another organotin compound used as a catalyst in polymer synthesis.
Dibutyltin oxide: Used in the production of other organotin compounds.
Dibutyltin diacetate: Employed as a stabilizer in PVC and other polymers.
Uniqueness: Dibutyltin mercaptopropionate is unique due to its strong affinity for sulfur, making it particularly effective in stabilizing PVC and other sulfur-containing polymers. Its ability to participate in a wide range of chemical reactions also sets it apart from other organotin compounds .
Properties
IUPAC Name |
2,2-dibutyl-1,3,2-oxathiastanninan-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.C3H6O2S.Sn/c2*1-3-4-2;4-3(5)1-2-6;/h2*1,3-4H2,2H3;6H,1-2H2,(H,4,5);/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIAEMUUDSWZOX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn]1(OC(=O)CCS1)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2SSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058811 | |
Record name | 6H-1,3,2-Oxathiastannin-6-one, 2,2-dibutyldihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 6H-1,3,2-Oxathiastannin-6-one, 2,2-dibutyldihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
78-06-8 | |
Record name | 2,2-Dibutyldihydro-6H-1,3,2-oxathiastannin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dibutyltin mercaptopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibutyltin mercaptopropionate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65508 | |
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Record name | 6H-1,3,2-Oxathiastannin-6-one, 2,2-dibutyldihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6H-1,3,2-Oxathiastannin-6-one, 2,2-dibutyldihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dibutyldihydro-6H-1,3,2-oxathiastannin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.982 | |
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Record name | DIBUTYLTIN MERCAPTOPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EG796O69O | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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